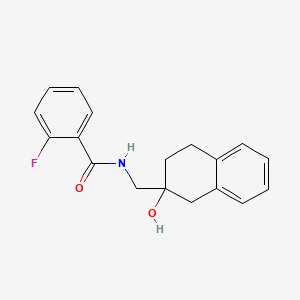

2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide

Description

Propriétés

IUPAC Name |

2-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-16-8-4-3-7-15(16)17(21)20-12-18(22)10-9-13-5-1-2-6-14(13)11-18/h1-8,22H,9-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYFSRQPXSDMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide typically involves a multi-step process. One common approach starts with the preparation of the 2-hydroxy-1,2,3,4-tetrahydronaphthalene intermediate, which is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

Oxidation: Formation of a ketone derivative

Reduction: Formation of an amine derivative

Substitution: Formation of substituted benzamide derivatives

Applications De Recherche Scientifique

2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain receptors by forming strong hydrogen bonds and electrostatic interactions. The hydroxy-tetrahydronaphthalenyl moiety contributes to the compound’s overall stability and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Benzamide Derivatives

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structure : Features a 3-methylbenzoyl group and a hydroxylated tertiary alcohol substituent.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by NMR, IR, and X-ray crystallography .

- Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, highlighting its utility in synthetic chemistry .

(E)-2-Fluoro-N-(4-(3-(Hydroxyamino)-3-Oxoprop-1-en-1-yl)Phenethyl)-5-((4-Oxo-3,4-Dihydrophthalazin-1-yl)Methyl)Benzamide

- Structure : Contains a fluorinated benzamide core with a phthalazine-based side chain.

- Pharmacology: Demonstrates anti-proliferative activity in cancer cell lines (e.g., 4.1-fold lower cytotoxicity in MCF-10A normal cells compared to SAHA) .

- Contrast : The extended conjugated system and phthalazine group differentiate it from the target compound, which features a tetrahydronaphthalene group. Both compounds leverage fluorine for enhanced activity.

2-Fluoro-N-Methyl-4-[7-(Quinolin-6-yl-Methyl)-Imidazo[1,2-b][1,2,4]Triazin-2-yl]Benzamide Salts

- Structure: Fluorinated benzamide with a quinoline-imidazotriazine substituent.

- Applications : Acts as a c-Met kinase inhibitor for cancer therapy, with salts (e.g., dihydrochloride) improving solubility and bioavailability .

- Contrast: The imidazotriazine-quinoline moiety provides distinct kinase-targeting properties, unlike the tetrahydronaphthalene group in the target compound.

4-(3-(4-Cyano-3-(Trifluoromethyl)Phenyl)-2-Oxohexahydro-1H-Furo[3,4-d]Imidazol-1-yl)-2-Fluoro-N-(Oxetan-3-yl)Benzamide

- Structure : Combines a fluorinated benzamide with a furoimidazolone and oxetane group.

- Pharmacology : Functions as an androgen receptor antagonist, synthesized via substitution with oxetan-3-amine .

- Contrast : The furoimidazolone core enables androgen receptor binding, whereas the tetrahydronaphthalene group in the target compound may target different pathways.

Data Table: Key Features of Comparable Benzamide Derivatives

*Abbreviated for clarity; full name in text.

Activité Biologique

The compound 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide , identified by its CAS number 1421497-85-9 , is a derivative of benzamide that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide can be represented as follows:

- IUPAC Name : 2-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide

- Molecular Weight : 299.345 g/mol

- Molecular Formula : C18H18FNO2

This compound features a fluoro group that enhances its binding affinity to specific receptors and a hydroxy-tetrahydronaphthalenyl moiety that contributes to its stability and bioavailability .

The mechanism of action of 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide involves interactions with various molecular targets. The fluoro group is known to form strong hydrogen bonds and electrostatic interactions with target receptors. These interactions modulate several biological pathways, potentially influencing processes such as cell signaling and metabolic regulation .

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, research indicates that certain benzamide compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of the naphthalene moiety in the structure may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest .

Cardiovascular Effects

Research has shown that benzamide derivatives can affect cardiovascular functions. A study investigating a related benzamide derivative demonstrated its ability to reduce left ventricular pressure (LVP) in an ischemia-reperfusion injury model. This suggests potential therapeutic applications in heart failure management .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to 2-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide may exert neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.